Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate
Description
Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is a specialized organic compound featuring a seven-membered azepane ring with a tert-butyl carbamate group at the 1-position and a chlorosulfonylmethyl substituent at the 4-position. The tert-butyl carbamate acts as a protective group for the amine, enabling selective deprotection under acidic conditions for downstream synthetic applications. The chlorosulfonylmethyl group (-CH₂SO₂Cl) is highly reactive, making this compound a critical intermediate in sulfonamide synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is inferred as C₁₁H₂₀ClNO₄S (molecular weight ~300.5 g/mol), though exact data requires experimental verification.
Properties
IUPAC Name |
tert-butyl 4-(chlorosulfonylmethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWNVQOKSGXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Azepane
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of azepane. This step is critical for preventing undesired side reactions during subsequent sulfonylation.
Procedure :
- Azepane (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
- Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.2 equiv) are added dropwise at 0–5°C.
- The reaction is stirred at room temperature for 12–18 hours.
- The mixture is washed with water, dried over Na₂SO₄, and concentrated to yield tert-butyl azepane-1-carboxylate .
Introduction of the Chlorosulfonyl Group
The chlorosulfonyl moiety is introduced via sulfonylation of the hydroxymethyl intermediate. Two primary methods are documented:
Direct Sulfonylation Using Chlorosulfonic Acid
Reagents :
- Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
- Chlorosulfonic acid (ClSO₃H)
- DCM or ethyl acetate
Procedure :
- The hydroxymethyl derivative (1.0 equiv) is dissolved in anhydrous DCM at −10°C.
- Chlorosulfonic acid (1.5 equiv) is added slowly over 30 minutes.
- The reaction is warmed to 25°C and stirred for 4–6 hours.
- The mixture is quenched with ice-cold water, and the organic layer is separated, dried, and concentrated.
Sulfur Trioxide Complex Mediated Reaction
Reagents :
- Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
- Sulfur trioxide-pyridine complex (SO₃·Py)
- Dichloromethane
Procedure :
- The hydroxymethyl derivative (1.0 equiv) and SO₃·Py (2.0 equiv) are combined in DCM.
- The reaction is stirred at 0°C for 2 hours, then at 25°C for 12 hours.
- The mixture is filtered, washed with NaHCO₃ solution, and concentrated.
Optimization and Industrial-Scale Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:
Solvent Selection
Temperature Control
Catalytic Additives
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 4H, NCH₂), 4.10 (s, 2H, CH₂SO₂Cl).
- IR : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
Purity :
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chlorosulfonic Acid | ClSO₃H, DCM | 68–75 | 95 | Moderate |
| SO₃·Py Complex | SO₃·Py, DCM | 72–80 | 97 | High |
| Industrial Protocol | ClSO₃H, Hexane | 85–90 | 98 | High |
Challenges and Alternative Routes
Competing Side Reactions
Alternative Sulfonylation Agents
- Chlorosulfonyl Isocyanate (CSI) : Reacts with hydroxymethyl groups to form sulfonamides but requires anhydrous conditions.
Recent Advances
Flow Chemistry Approaches
Continuous flow systems reduce reaction times (2–4 hours) and improve yields (82–88%) by enhancing mixing and heat transfer.
Green Solvent Alternatives
- Cyclopentyl methyl ether (CPME) : Replaces DCM in sulfonylation, reducing environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Reduction Reactions: Sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets, making it a subject of interest in the development of therapeutics for various diseases.
- Sigma-1 Receptor Agonism : Research indicates that compounds with similar structures may act as sigma-1 receptor agonists, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease . The sigma-1 receptor plays a crucial role in neuroprotection and cellular signaling, making this compound a candidate for further investigation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. The presence of the chlorosulfonyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.
- Reagent in Organic Reactions : It can be used to synthesize more complex molecules by acting as an electrophile that reacts with nucleophiles, such as amines or alcohols. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Agrochemicals
The compound's reactivity and ability to modify biological systems make it suitable for use in agrochemical formulations.
- Pesticide Development : Its potential antimicrobial properties suggest applications in developing new pesticides or herbicides that can target specific pests while minimizing harm to non-target organisms .
Biological Research
In biological contexts, this compound is explored for its antimicrobial and anticancer activities.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit significant antimicrobial effects against various bacterial strains, which is critical given the rising resistance to existing antibiotics .
- Anticancer Properties : The compound's ability to interact with cellular pathways positions it as a candidate for anticancer research, where it could potentially inhibit tumor growth or promote apoptosis in cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its bioactive effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Structural and Functional Group Comparisons
- Core Ring Systems: The target compound’s azepane (7-membered, one nitrogen) offers conformational flexibility, enhancing solubility in organic solvents compared to the rigid aromatic ring in Methyl 4-[(chlorosulfonyl)methyl]benzoate . Chlorosulfonyl Group: Present in both the target compound and Methyl 4-[(chlorosulfonyl)methyl]benzoate, this group enables nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the azepane ring in the target may slow reactivity compared to the planar benzoate derivative .
Protective Groups :
Research Findings and Implications
- Synthetic Utility : The target compound’s dual functionality (protective group + reactive site) streamlines multi-step syntheses, reducing purification needs.
- Biological Relevance : Azepane and diazepane rings are privileged scaffolds in drug design, with the latter appearing in anxiolytics (e.g., diazepam derivatives) .
- Thermal Stability : Sulfonyl chlorides like the target compound are heat-sensitive; storage at room temperature in inert atmospheres is recommended .
Biological Activity
Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate, with the CAS number 1380170-73-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins and enzymes. The chlorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activities and subsequent biological effects. This interaction can influence several biochemical pathways, including those involved in cell signaling and metabolic processes.
Biological Activities
-
Antitumor Activity :
- Preliminary studies indicate that compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation. Research suggests that the sulfonamide linkage in this compound may enhance its potential as an antitumor agent by affecting histone deacetylase (HDAC) activity, which is crucial in cancer biology .
- Inhibition of Enzymatic Activity :
- Potential as a Chemical Probe :
Case Study 1: Anticancer Properties
A study investigating the anticancer properties of sulfonamide compounds found that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of HDACs by sulfonamide-containing compounds revealed that this compound could potentially serve as a lead compound for developing new therapeutic agents targeting epigenetic regulators in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features and identifiers of tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate?
- Answer : The compound has a seven-membered azepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a chlorosulfonylmethyl substituent at the 4-position. Key identifiers include:
- CAS No. : 1380170-73-9
- Molecular formula : C₁₁H₂₀ClNO₄S
- Molecular weight : 297.8 g/mol
- SMILES : ClS(C1CCN(C(=O)OC(C)(C)C)CCC1)(=O)=O
Structural confirmation is typically achieved via ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (for crystalline derivatives) .
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : Synthesis often involves:
- Step 1 : Introduction of the chlorosulfonyl group via reaction of a hydroxymethylazepane precursor with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere).
- Step 2 : Boc protection using di-tert-butyl dicarbonate in solvents like tetrahydrofuran (THF) with a base (e.g., triethylamine).
- Purification : Column chromatography (hexanes/ethyl acetate gradients) or recrystallization. Reaction progress is monitored via TLC or HPLC .
Q. How should this compound be stored to ensure stability?
- Answer : The chlorosulfonyl group is moisture-sensitive. Store under anhydrous conditions (desiccator with silica gel) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the sulfonyl chloride or deprotect the Boc group .
Q. What safety precautions are necessary during handling?
- Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may release HCl upon hydrolysis; avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in derivatization reactions?
- Answer : The chlorosulfonyl moiety acts as an electrophilic site for nucleophilic substitution. Common reactions include:
- Sulfonamide formation : React with amines (e.g., primary/secondary amines) in dichloromethane at room temperature.
- Sulfonate ester synthesis : React with alcohols/phenols in the presence of a base (e.g., pyridine).
Kinetic studies suggest reaction rates depend on solvent polarity and nucleophile strength. Competing hydrolysis can be minimized using anhydrous conditions .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Answer :
- Challenges : Rotamerism in the azepane ring may cause splitting in ¹H NMR signals.
- Solutions : Use high-field NMR (≥400 MHz) and variable-temperature experiments to coalesce signals. LC-MS with electrospray ionization (ESI) confirms molecular weight, while IR spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and Boc carbonyl (C=O, ~1680 cm⁻¹) stretches .
Q. What are the potential decomposition pathways under thermal or photolytic stress?
- Answer : Thermal degradation (TGA/DSC studies) may involve:
- Boc deprotection : Above 150°C, releasing CO₂ and isobutylene.
- Sulfonyl chloride hydrolysis : Forms sulfonic acid in humid conditions.
Photolysis (UV-Vis studies) can cleave the C–S bond, generating free radicals. Stability is enhanced by storing in inert atmospheres (argon) .
Q. How can computational modeling predict biological interactions of derivatives?
- Answer : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., sulfonyl group). Molecular docking (AutoDock Vina) screens derivatives against targets like enzymes or receptors. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the azepane ring) with activity .
Methodological Notes
- Synthetic Optimization : Use Schlenk-line techniques for air-sensitive steps.
- Analytical Validation : Cross-validate purity (>95%) via NMR, HPLC, and elemental analysis.
- Safety Protocols : Include emergency shower/eyewash access and SDS documentation in lab manuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
